1-(5-Bromo-2-methylphenyl)piperidine
Description
1-(5-Bromo-2-methylphenyl)piperidine is a piperidine derivative featuring a bromo-substituted aromatic ring at the 5-position and a methyl group at the 2-position of the phenyl moiety. The piperidine ring, a six-membered amine, contributes to the compound's electronic and steric properties, influencing its interactions with biological targets. This compound is structurally related to arylcyclohexylamines (e.g., phencyclidine, PCP) and other piperidine-based ligands, which often target central nervous system (CNS) receptors such as sigma (σ) and phencyclidine (PCP) receptors .
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-5-6-11(13)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPUJYGSKVUIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Another method involves the cyclization of appropriate precursors under specific conditions to form the piperidine ring .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(5-Bromo-2-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Piperidine derivatives are known for their pharmacological activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the piperidine ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Arylcyclohexylamine Derivatives
- Phencyclidine (PCP) : 1-(1-Phenylcyclohexyl)piperidine. Lacks the bromo and methyl substituents but shares the piperidine-aryl structural framework. PCP is a potent dissociative anesthetic with high affinity for the PCP receptor (NMDA receptor antagonist) .
- TCP (1-[1-(2-Thienyl)cyclohexyl]piperidine) : Substitutes the phenyl ring with a thiophene group. TCP exhibits stronger CNS effects than PCP and binds to the PCP receptor with high affinity .
- BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)-piperidine): Features a benzo[b]thiophene substituent. BTCP is a trypanothione reductase inhibitor and shares structural similarities with PCP derivatives .
Bromo-Substituted Piperidine Derivatives
- 1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperidine : Incorporates a sulfonyl group and a methylated piperidine ring. This modification increases steric bulk and alters electronic properties compared to the parent compound .
- 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine: Replaces the benzene ring with a pyridine moiety.
Table 1: Structural Comparison of Selected Piperidine Derivatives
| Compound | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| 1-(5-Bromo-2-methylphenyl)piperidine | 5-Br, 2-Me on phenyl; piperidine | 242.15* | Balanced steric/electronic profile |
| PCP | Phenyl; cyclohexyl-piperidine | 243.39 | NMDA receptor antagonist |
| TCP | 2-Thienyl; cyclohexyl-piperidine | 259.41 | High-affinity PCP receptor ligand |
| 1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperidine | 5-Br, 2-Me, sulfonyl; 4-Me-piperidine | 332.26 | Enhanced steric bulk |
*Calculated based on molecular formula C₁₂H₁₆BrN.
Electronic and Steric Properties
Electron Donor Strength
The piperidine ring in this compound is a weaker electron donor compared to pyrrolidine (five-membered amine) due to reduced nN-π conjugation. This is evidenced by:
- ¹³C-NMR Data : Piperidine derivatives exhibit downfield shifts in aromatic protons compared to pyrrolidine analogs, indicating weaker resonance interactions .
- Steric Inhibition : Bulky substituents (e.g., bromo, methyl) on the phenyl ring further distort the piperidine-aryl conjugation, reducing electron donation .
Steric Effects
- Similar compounds with bulky groups (e.g., 1-(3-phenylbutyl)piperidine) show RMSD values >2.5 Å in docking studies, indicating suboptimal binding conformations .
- Conformational Rigidity : The chair conformation of the piperidine ring restricts rotational freedom, affecting interactions with helices α4 and α5 in protein targets .
Receptor Binding and Pharmacological Effects
Sigma (σ) vs. PCP Receptor Affinity
- Sigma Receptor : Piperidine derivatives like (+)-[³H]-3-PPP (3-(3-hydroxyphenyl)-N-(1-propyl)piperidine) bind to σ receptors with high affinity. This compound may exhibit moderate σ affinity due to structural similarities but lacks the hydroxyl group critical for strong interactions .
- PCP Receptor : Arylcyclohexylamines (e.g., TCP, PCP) bind to NMDA-associated PCP receptors. The bromo and methyl substituents in this compound likely reduce NMDA affinity compared to TCP but may enhance selectivity for other CNS targets .
Table 2: Receptor Binding Profiles
| Compound | σ Receptor Affinity | PCP Receptor Affinity | Key Interactions |
|---|---|---|---|
| (+)-[³H]-3-PPP | High (Kᵢ < 10 nM) | Low | Hydroxyl group critical for σ binding |
| TCP | Low | High (Kᵢ ~ 5 nM) | Thiophene enhances PCP receptor fit |
| This compound | Moderate | Moderate | Bromo/methyl groups alter selectivity |
Pharmacological Potential
- CNS Effects: Structural analogs like PCC (1-piperidino-cyclohexanecarbonitrile) and PHP (phencycloclohexylpyrrolidine) induce dissociative effects, suggesting that this compound may share similar psychoactive properties .
Biological Activity
1-(5-Bromo-2-methylphenyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C12H14BrN
- CAS Number : 1500843-29-7
The compound features a piperidine ring substituted with a brominated aromatic group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, piperidine derivatives have shown effectiveness against various bacterial strains by altering membrane permeability and inhibiting efflux pumps.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | <100 |
| 2-Bromo-4-hydroxyacetophenone | E. coli | 125 |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | Pseudomonas aeruginosa | <150 |
These findings suggest that the presence of the bromine atom enhances the compound's antimicrobial efficacy.
2. Anticancer Activity
Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study demonstrated that a related piperidine derivative showed improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . This suggests a promising avenue for further development of piperidine-based anticancer agents.
3. Neuropharmacological Effects
Piperidine compounds have also been investigated for their neuropharmacological properties. Some derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer’s.
Research Findings
A study indicated that certain piperidine derivatives exhibited dual inhibition of acetylcholinesterase and butyrylcholinesterase, enhancing their therapeutic profile for cognitive disorders . This dual action could be beneficial in developing treatments for Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the bromine atom and the methyl substitution on the phenyl ring significantly influences its interaction with biological targets.
Key Points in SAR:
- Bromine Substitution : Enhances lipophilicity and binding affinity to target receptors.
- Methyl Group : May influence steric hindrance and electronic properties, affecting receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
